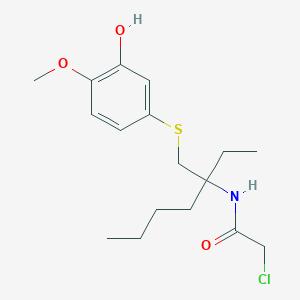
2-Chloro-N-(3-(((3-hydroxy-4-methoxyphenyl)thio)methyl)heptan-3-yl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Chloro-N-(3-(((3-hydroxy-4-methoxyphenyl)thio)methyl)heptan-3-yl)acetamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a chloroacetamide group attached to a heptane chain, which is further substituted with a hydroxy-methoxyphenyl thioether group. The presence of these functional groups suggests that the compound may exhibit interesting chemical reactivity and biological activity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-N-(3-(((3-hydroxy-4-methoxyphenyl)thio)methyl)heptan-3-yl)acetamide typically involves multiple steps, starting from readily available starting materials. One possible synthetic route includes the following steps:
Formation of the thioether linkage: This can be achieved by reacting 3-hydroxy-4-methoxyphenol with an appropriate thiol under basic conditions to form the thioether.
Introduction of the heptane chain: The thioether can then be reacted with a heptane derivative, such as 3-bromoheptane, under nucleophilic substitution conditions to form the desired intermediate.
Formation of the chloroacetamide group: The final step involves reacting the intermediate with chloroacetyl chloride in the presence of a base to form the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of advanced techniques such as continuous flow reactors, automated synthesis, and purification methods like chromatography and crystallization.
化学反应分析
Types of Reactions
2-Chloro-N-(3-(((3-hydroxy-4-methoxyphenyl)thio)methyl)heptan-3-yl)acetamide can undergo various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The chloroacetamide group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, or other reducing agents.
Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base.
Major Products
Oxidation: Formation of a carbonyl derivative.
Reduction: Formation of an amine derivative.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学研究应用
Chemistry: As a building block for the synthesis of more complex molecules, particularly those containing thioether and chloroacetamide functionalities.
Biology: As a potential inhibitor of enzymes that interact with chloroacetamide or thioether groups.
Medicine: As a lead compound for the development of new drugs targeting specific biological pathways involving its functional groups.
Industry: As an intermediate in the synthesis of agrochemicals, pharmaceuticals, and other fine chemicals.
作用机制
The mechanism of action of 2-Chloro-N-(3-(((3-hydroxy-4-methoxyphenyl)thio)methyl)heptan-3-yl)acetamide is likely related to its ability to interact with specific molecular targets through its functional groups. The chloroacetamide group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The thioether group may also interact with metal ions or other cofactors, further modulating the compound’s biological activity.
相似化合物的比较
Similar Compounds
2-Chloro-3-hydroxy-4-methoxybenzaldehyde: Shares the chloro and hydroxy-methoxyphenyl groups but lacks the thioether and heptane chain.
3-Hydroxy-4-methoxycinnamic acid: Contains the hydroxy-methoxyphenyl group but has a different overall structure.
Indole derivatives: Although structurally different, they share some biological activities due to the presence of aromatic and heterocyclic groups.
Uniqueness
2-Chloro-N-(3-(((3-hydroxy-4-methoxyphenyl)thio)methyl)heptan-3-yl)acetamide is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for further research and development in various scientific fields.
属性
分子式 |
C17H26ClNO3S |
|---|---|
分子量 |
359.9 g/mol |
IUPAC 名称 |
2-chloro-N-[3-[(3-hydroxy-4-methoxyphenyl)sulfanylmethyl]heptan-3-yl]acetamide |
InChI |
InChI=1S/C17H26ClNO3S/c1-4-6-9-17(5-2,19-16(21)11-18)12-23-13-7-8-15(22-3)14(20)10-13/h7-8,10,20H,4-6,9,11-12H2,1-3H3,(H,19,21) |
InChI 键 |
JCYOGZOWLOPLAL-UHFFFAOYSA-N |
规范 SMILES |
CCCCC(CC)(CSC1=CC(=C(C=C1)OC)O)NC(=O)CCl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-[1-(Methylsulfonyl)-3-piperidinyl]-6-(5,6,7,8-tetrahydro-2-naphthalenylmethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13359550.png)
![6-(3,4-Dimethylbenzyl)-3-[1-(methylsulfonyl)-3-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13359556.png)

![6-[(1,3-Benzodioxol-5-yloxy)methyl]-3-[(ethylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13359571.png)
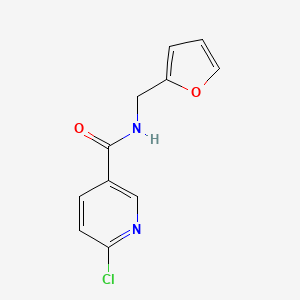
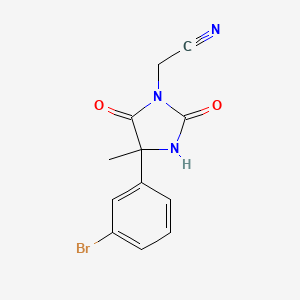
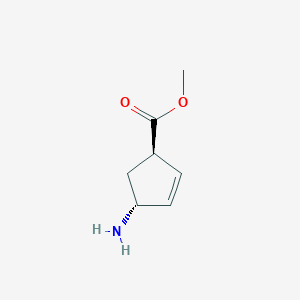
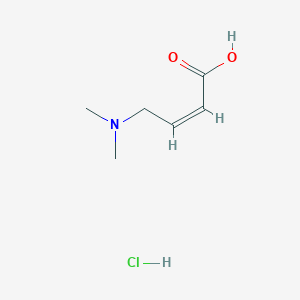
![3-(5H-dibenzo[a,d]cyclohepten-5-yloxy)-N-hydroxypropanamide](/img/structure/B13359600.png)
![3-Methoxy-9a,11-dihydro-10H-dibenzo[a,d][7]annulen-10-one](/img/structure/B13359607.png)
![N-(2-hydroxyethyl)-4-(4-{[(2-hydroxyethyl)amino]sulfonyl}phenoxy)benzenesulfonamide](/img/structure/B13359609.png)
![4-Bromophenyl [3-(1-methyl-3-piperidinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]methyl ether](/img/structure/B13359611.png)
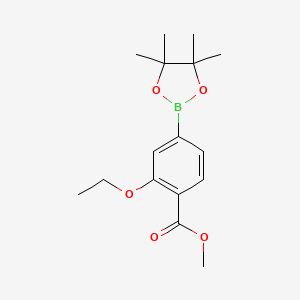
![1-[(2-Chloro-4-fluorophenyl)carbamoyl]ethyl 2-(methylsulfanyl)pyridine-3-carboxylate](/img/structure/B13359633.png)
